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Compound of Interest
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Cat. No.: B1360327 Get Quote

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction
Peramivir (BCX-1812) is a potent and selective inhibitor of the influenza virus neuraminidase,

an essential enzyme for the replication and propagation of the virus.[1] Developed by BioCryst

Pharmaceuticals through a structure-based drug design approach, Peramivir is the first

intravenously administered neuraminidase inhibitor to be approved for the treatment of acute

uncomplicated influenza.[1][2] Its unique cyclopentane structure and intravenous route of

administration offer a valuable therapeutic alternative, particularly for patients who are unable

to take oral or inhaled antivirals.[1] This technical guide provides a comprehensive overview of

the discovery, synthesis, mechanism of action, and biological evaluation of Peramivir.

Discovery and Lead Optimization
The development of Peramivir is a prime example of structure-based drug design.[1] The

process began with the goal of creating a potent neuraminidase inhibitor with a novel scaffold

that would offer advantages over existing treatments.

The drug discovery workflow for Peramivir can be summarized as follows:
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Target Identification:
Influenza Neuraminidase

Lead Generation:
Identification of initial cyclopentane scaffolds

High-throughput screening

Structure-Based Drug Design:
X-ray crystallography of NA-inhibitor complexes

Initial hits

Lead Optimization:
SAR studies to improve potency and properties

Structural insights

Preclinical Development:
In vitro and in vivo efficacy and safety studies

Candidate selection (BCX-1812)

Clinical Trials:
Phase I, II, and III studies in humans

Promising preclinical data

FDA Approval

Demonstrated safety and efficacy
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Figure 1: Drug Discovery Workflow of Peramivir.

Researchers utilized the known crystal structure of influenza neuraminidase to design and

synthesize novel cyclopentane-based inhibitors. This scaffold was chosen to explore new

chemical space compared to the cyclohexene ring of oseltamivir. Structure-activity relationship
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(SAR) studies were conducted to optimize the substituents on the cyclopentane ring to

maximize interactions with the active site of the neuraminidase enzyme. A key feature of

Peramivir is its positively charged guanidinyl group, which forms strong interactions with

conserved acidic residues in the enzyme's active site, contributing to its high potency.

Chemical Synthesis of Peramivir
Several synthetic routes for Peramivir have been reported. A common and efficient approach

starts from the readily available Vince lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one. The

following diagram illustrates a representative synthetic pathway.
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Figure 2: Synthetic Pathway of Peramivir.
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Experimental Protocols:
Synthesis of Peramivir (Improved Route with 34% Overall Yield)

An improved synthetic route has been developed with a total yield of 34%. Key improvements

include a catalytic 1,3-dipolar cycloaddition, the use of NaBH4-NiCl2 for reductive ring

cleavage, and a greener guanylation method.

Step 1: 1,3-Dipolar Cycloaddition

In a key step, the nitrile oxide generated from 2-ethylbutanal oxime undergoes a 1,3-dipolar

cycloaddition with a cyclopentane derivative. The use of activated sodium hypochlorite (10%)

as an oxidizing agent provides the desired cycloadduct in 61-68% yield.

Step 2: Reductive Ring Cleavage of the Isoxazoline

The isoxazoline ring is reductively cleaved using a combination of sodium borohydride (NaBH4)

and nickel(II) chloride (NiCl2). This method serves as a more cost-effective alternative to the

use of platinum(IV) oxide (PtO2).

Step 3: Guanidinylation

The final step involves the incorporation of the guanidino group. An innovative and more

environmentally friendly method utilizes chloroformamidine hydrochloride as the amidino

reagent, which avoids the use of the highly toxic mercuric chloride (HgCl2).

Mechanism of Action
Peramivir functions by inhibiting the neuraminidase enzyme of influenza A and B viruses.

Neuraminidase is a glycoprotein on the surface of the influenza virus that is crucial for the

release of newly formed virus particles from infected cells. It achieves this by cleaving sialic

acid residues from the host cell's surface, to which the viral hemagglutinin is bound. By

blocking the active site of neuraminidase, Peramivir prevents this cleavage, causing the newly

synthesized viruses to aggregate at the cell surface and preventing their release and

subsequent infection of other cells.
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Figure 3: Mechanism of Action of Peramivir.

Quantitative Data
In Vitro Neuraminidase Inhibitory Activity
The inhibitory activity of Peramivir against various influenza virus strains is typically measured

as the 50% inhibitory concentration (IC50).
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Influenza Virus Strain Peramivir IC50 (nM) Reference

Influenza A

A/H1N1 1.11 - 2.81

A/H3N2 1.11 - 2.81

A(H1N1)pdm09 31.3 ± 10.3 (H275Y mutant)

Avian H7N9 184.7 (R294K mutant)

Influenza B

B 0.74 ± 0.33

Pharmacokinetic Properties
Peramivir is administered intravenously, resulting in rapid and complete bioavailability.
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Parameter Value Population Reference

Administration
Single 600 mg IV

infusion
Adults

Tmax (Time to peak

concentration)
End of infusion Adults

Half-life (t1/2) ~20 hours Adults

Excretion
Primarily unchanged

in urine (~90%)
Adults

Volume of Distribution 300-400 mL/kg Adults

Protein Binding <18% Adults

Dosage in Renal

Impairment

CLcr 30-49 mL/min 200 mg Adults

CLcr <30 mL/min 100 mg Adults

Pediatric Dosing
12 mg/kg (up to 600

mg)
2-12 years

600 mg 13-17 years

Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza

neuraminidase.

Materials:

Influenza virus stock

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

Assay buffer (e.g., MES buffer with CaCl2)
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Stop solution (e.g., ethanol/NaOH mixture)

96-well black microplates

Fluorometer

Procedure:

Virus Titration: Perform serial dilutions of the virus stock to determine the optimal

concentration that gives a robust fluorescent signal within the linear range of the fluorometer.

Inhibitor Preparation: Prepare serial dilutions of Peramivir in the assay buffer.

Assay Setup: In a 96-well plate, add the diluted virus to wells containing the serially diluted

Peramivir or control. Incubate at room temperature.

Enzymatic Reaction: Add the MUNANA substrate to all wells and incubate at 37°C.

Stopping the Reaction: Add the stop solution to each well.

Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission

wavelengths (e.g., 355 nm excitation and 460 nm emission).

Data Analysis: Calculate the IC50 value, which is the concentration of Peramivir that inhibits

50% of the neuraminidase activity.

Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to

reduce the number of virus-induced plaques by 50% (EC50).

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Influenza virus stock

Growth medium (e.g., DMEM with supplements)
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Semi-solid overlay (e.g., Avicel or agarose) containing trypsin

Crystal violet staining solution

6-well or 12-well plates

Procedure:

Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.

Virus Dilution: Prepare serial dilutions of the influenza virus stock.

Infection: Infect the MDCK cell monolayers with the diluted virus in the presence of varying

concentrations of Peramivir.

Overlay Application: After an incubation period, remove the virus inoculum and add the semi-

solid overlay.

Incubation: Incubate the plates for several days to allow for plaque formation.

Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

Data Analysis: Count the number of plaques at each drug concentration and calculate the

EC50 value.

Conclusion
Peramivir represents a significant advancement in the treatment of influenza, offering a potent,

intravenously administered option for a broad range of patients. Its discovery through rational,

structure-based drug design highlights the power of this approach in modern medicinal

chemistry. The synthesis of Peramivir has been optimized to be efficient and scalable. With a

well-characterized mechanism of action and a favorable pharmacokinetic profile, Peramivir
continues to be a valuable tool in the clinical management of influenza.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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